7-(benzyloxy)-1H-indole-3-carbonitrile 7-(benzyloxy)-1H-indole-3-carbonitrile
Brand Name: Vulcanchem
CAS No.:
VCID: VC15935008
InChI: InChI=1S/C16H12N2O/c17-9-13-10-18-16-14(13)7-4-8-15(16)19-11-12-5-2-1-3-6-12/h1-8,10,18H,11H2
SMILES:
Molecular Formula: C16H12N2O
Molecular Weight: 248.28 g/mol

7-(benzyloxy)-1H-indole-3-carbonitrile

CAS No.:

Cat. No.: VC15935008

Molecular Formula: C16H12N2O

Molecular Weight: 248.28 g/mol

* For research use only. Not for human or veterinary use.

7-(benzyloxy)-1H-indole-3-carbonitrile -

Specification

Molecular Formula C16H12N2O
Molecular Weight 248.28 g/mol
IUPAC Name 7-phenylmethoxy-1H-indole-3-carbonitrile
Standard InChI InChI=1S/C16H12N2O/c17-9-13-10-18-16-14(13)7-4-8-15(16)19-11-12-5-2-1-3-6-12/h1-8,10,18H,11H2
Standard InChI Key WAOJSSDVYZDEFM-UHFFFAOYSA-N
Canonical SMILES C1=CC=C(C=C1)COC2=CC=CC3=C2NC=C3C#N

Introduction

7-(Benzyloxy)-1H-indole-3-carbonitrile is a chemical compound belonging to the indole family, characterized by its aromatic bicyclic structure. It features a benzyloxy group at the 7th position and a nitrile (-CN) functional group at the 3rd position of the indole core. This compound is of interest in synthetic organic chemistry and pharmaceutical research due to its potential applications in medicinal chemistry, particularly as an intermediate in drug discovery and development.

Synthesis of 7-(Benzyloxy)-1H-Indole-3-Carbonitrile

The synthesis of this compound typically involves multi-step organic reactions, leveraging the reactivity of indoles and nitrile derivatives. A common synthetic route includes:

  • Starting Materials: Indole derivatives with substituents at positions amenable to functionalization.

  • Introduction of the Benzyloxy Group: This step involves etherification using benzyl alcohol or benzyl halides under basic or catalytic conditions.

  • Nitrile Functionalization: The nitrile group is introduced via cyanation reactions, often using reagents like cyanogen bromide or trimethylsilyl cyanide.

Reaction Scheme (Simplified):

Indole Derivative+Benzyl HalideBase7-(Benzyloxy)indole\text{Indole Derivative} + \text{Benzyl Halide} \xrightarrow{\text{Base}} \text{7-(Benzyloxy)indole}
7-(Benzyloxy)indole+Cyanation ReagentCatalyst7-(Benzyloxy)-1H-indole-3-carbonitrile\text{7-(Benzyloxy)indole} + \text{Cyanation Reagent} \xrightarrow{\text{Catalyst}} \text{7-(Benzyloxy)-1H-indole-3-carbonitrile}

Applications in Medicinal Chemistry

The indole scaffold is a privileged structure in medicinal chemistry, known for its biological activity across various therapeutic areas. The presence of both benzyloxy and nitrile groups enhances the compound's potential for:

  • Drug Development:

    • Acting as an intermediate for synthesizing kinase inhibitors, anti-cancer agents, or anti-inflammatory drugs.

    • Modifying pharmacokinetic properties through structural optimization.

  • Biological Activity Screening:

    • Compounds with similar structures have shown activity against cancer cell lines and microbial pathogens .

Table 2: Potential Applications in Drug Discovery

Application AreaExample Compounds/Targets
Kinase InhibitionMulti-target kinase inhibitors
Antimicrobial AgentsIndole-based antibiotics
Anti-Cancer TherapiesCytotoxic agents for tumor suppression

Analytical Characterization

To confirm the identity and purity of 7-(benzyloxy)-1H-indole-3-carbonitrile, several analytical techniques are employed:

  • Nuclear Magnetic Resonance (NMR):

    • 1H^1H-NMR and 13C^{13}C-NMR spectra provide detailed insights into the chemical environment of protons and carbons.

  • Mass Spectrometry (MS):

    • Determines molecular weight and fragmentation patterns.

  • Infrared (IR) Spectroscopy:

    • Identifies functional groups such as nitriles (sharp peak near ~2200 cm1^{-1}).

  • Elemental Analysis:

    • Confirms carbon, hydrogen, and nitrogen content.

Table 3: Biological Activities of Related Compounds

CompoundActivityIC50_{50}/Efficacy
Benzyloxy-IndolesAnti-cancerIC50_{50}: ~10 µM
Nitrile-IndolesAntimicrobialMIC90_{90}: Variable

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